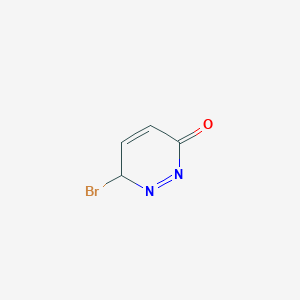
4-oxo-1H-phthalazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-1H-phthalazine-1-carboxylic acid is a heterocyclic compound with a phthalazine core structure It is characterized by the presence of a keto group at the 4-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then oxidized to introduce the keto group at the 4-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1H-phthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized derivatives.
Reduction: Formation of 4-hydroxy-1H-phthalazine-1-carboxylic acid.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
4-oxo-1H-phthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-1H-phthalazine-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenyl-phthalazine-1-carboxylic acid: Similar structure with a phenyl group at the 3-position.
4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Contains a tetrahydroindole core instead of a phthalazine core.
4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid: Features a different core structure and functional groups.
Uniqueness
4-oxo-1H-phthalazine-1-carboxylic acid is unique due to its specific arrangement of functional groups and the phthalazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-1H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4,7H,(H,13,14) |
InChI Key |
PYKQFLWWCVCREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)

![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)







